molecular formula C8H8N2O B1288190 (3-Aminophenoxy)acetonitrile CAS No. 219312-01-3

(3-Aminophenoxy)acetonitrile

Cat. No. B1288190
M. Wt: 148.16 g/mol
InChI Key: BIHMHFUQWCIATN-UHFFFAOYSA-N
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Description

(3-Aminophenoxy)acetonitrile is a compound that belongs to the class of organic molecules known as aminonitriles. These compounds contain both an amine group and a nitrile group, which are functional groups of significant interest in organic synthesis and pharmaceutical research. Aminonitriles serve as key intermediates in the synthesis of various chemical compounds, including amino acids, heterocycles, and pharmaceuticals.

Synthesis Analysis

The synthesis of aminonitrile derivatives can be achieved through various methods. For instance, the synthesis of fluorinated aminonitriles, such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, follows a 'green protocol' and involves elemental, spectral, and X-ray crystallographic analyses . Similarly, the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls is performed using a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe under solvent-free conditions, which is noted for its simplicity, efficiency, and environmental friendliness .

Molecular Structure Analysis

The molecular structure of aminonitriles can be elucidated using various spectroscopic techniques and theoretical calculations. For example, the equilibrium geometry, vibrational, and NMR analyses of fluorinated aminonitriles are performed using DFT-B3LYP/6-311++G(d,p) method and compared with experimental observations to understand the spectral features . The crystal structure of such compounds is often determined using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

Aminonitriles undergo various chemical reactions that are essential for their transformation into valuable chemical entities. The base-catalyzed dimerization of acetonitrile leads to the formation of 3-amino-2-butenenitrile (diacetonitrile), which can further undergo isomerization . The reactivity of these molecules can be explained using molecular descriptors and reactivity surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminonitriles are closely related to their molecular structure and the presence of functional groups. The IR spectra, ab initio, and DFT force field calculations provide insights into the properties such as cyano stretching frequencies and the effects of anion formation on the spectral characteristics . Theoretical studies also contribute to understanding the chemical reactivity and stability of these compounds .

properties

IUPAC Name

2-(3-aminophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHMHFUQWCIATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596292
Record name (3-Aminophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenoxy)acetonitrile

CAS RN

219312-01-3
Record name (3-Aminophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromoacetonitrile (0.22 g, 1.83 mmol), 3-aminophenol (0.2 g, 1.83 mmol) and potassium carbonate (0.5 g, 3.67 mmol) were combined in dry DMF (10 ml). The reaction was stirred at room temperature for 24 hours. The reaction was diluted with water and ethyl acetate. The organic solution was washed with brine, dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography eluting with 50% ethyl acetate in dichloromethane to afford the title compound as a colourless oil (0.16 g, 58.9%). 1H-NMR (500 MHz, CDCl3): δ 3.76 (s, br, 2H), 4.69 (s, 2H), 6.29 (d, J=2.3 Hz, 1H), 6.37 (dd, J=2.3 Hz, 8.1 Hz, 1H), 6.41 (dd, J=2.3 Hz, 8.1 Hz, 1H), 7.1 (t, J=8.1 Hz, 1H).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
58.9%

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